molecular formula C7H15Cl2N3 B6172506 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride CAS No. 33544-95-5

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride

Cat. No. B6172506
CAS RN: 33544-95-5
M. Wt: 212.1
InChI Key:
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Description

“3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride” includes an imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a propylamine group attached to the imidazole ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is toxic if swallowed . It is recommended to handle the compound with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-4-carboxaldehyde with 3-aminopropan-1-ol, followed by the reduction of the resulting imine to form the desired product. The product is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-imidazole-4-carboxaldehyde", "3-aminopropan-1-ol", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-1H-imidazole-4-carboxaldehyde is reacted with 3-aminopropan-1-ol in the presence of a catalyst such as p-toluenesulfonic acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to form the desired product, 3-(1-methyl-1H-imidazol-4-yl)propan-1-amine.", "Step 3: The product is then treated with hydrochloric acid to form the dihydrochloride salt, which can be isolated by filtration or precipitation." ] }

CAS RN

33544-95-5

Product Name

3-(1-methyl-1H-imidazol-4-yl)propan-1-amine dihydrochloride

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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